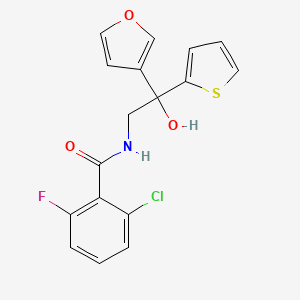
2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a pharmaceutical compound that has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves the inhibition of the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins that are involved in cell cycle regulation and tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has been shown to exhibit anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to reduce the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. One of the areas of interest is the development of new drug formulations that can improve its bioavailability and reduce its potential toxicity. Another area of research is the identification of new targets and signaling pathways that can be targeted by this compound for the treatment of various diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound for human use.
Synthesemethoden
The synthesis of 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then coupled with N-(tert-butoxycarbonyl)glycine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In particular, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONBNEAVDBSJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

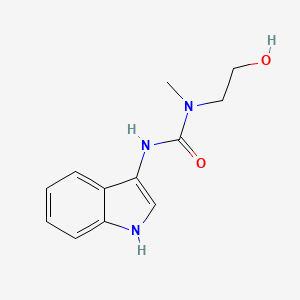
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2622486.png)
![dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2622487.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2622490.png)
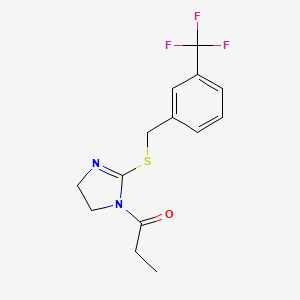
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2622492.png)
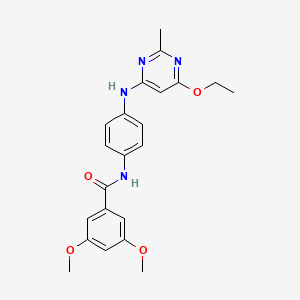
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2622496.png)
![2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2622498.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2622499.png)
![2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2622500.png)
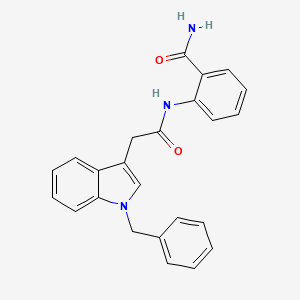
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B2622503.png)